

Spectral characteristics of Erythrinasinatate B (NMR, IR, MS)

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Compound of Interest

Compound Name: Erythrinasinatate B

Cat. No.: B172644

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An In-depth Technical Guide to the Spectral Characteristics of **Erythrinasinatate B**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of **Erythrinasinatate B**, a natural product isolated from plants of the Erythrina genus. This document is intended for researchers, scientists, and professionals in drug development who are interested in the isolation, characterization, and analysis of this compound. While **Erythrinasinatate B** has been identified in several Erythrina species, including Erythrina droogmansiana and Erythrina senegalensis, detailed spectral data is found in specialized phytochemical literature. This guide synthesizes the available information and presents it in a structured format, complete with experimental protocols and logical workflows.

Chemical Structure and Origin

Erythrinasinatate B is structurally identified as octacosyl (E)-ferulate. It is a cinnamate ester, a class of compounds known for their various biological activities. The ferulic acid moiety is esterified with a long-chain fatty alcohol, octacosanol.

Natural Sources: **Erythrinasinatate B** has been isolated from various species of the Erythrina genus, which is known to be a rich source of flavonoids, alkaloids, and other phenolic compounds.

Spectral Data

The structural elucidation of **Erythrinasinate B** has been achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections summarize the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For **Erythrinasinate B**, ^1H NMR provides information on the protons in the aromatic ring, the vinyl group of the ferulate moiety, and the long alkyl chain of the octacosanol portion. ^{13}C NMR provides data on the corresponding carbon atoms.

Table 1: ^1H NMR Spectral Data of **Erythrinasinate B** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
[Value]	d	[Value]	H-7'
[Value]	d	[Value]	H-8'
[Value]	d	[Value]	H-2'
[Value]	dd	[Value]	H-6'
[Value]	d	[Value]	H-5'
[Value]	t	[Value]	OCH_2 (octacosanol)
[Value]	s	-	OCH_3
[Value]	m	-	$(\text{CH}_2)_n$ (octacosanol)
[Value]	t	[Value]	CH_3 (octacosanol)

Note: The exact chemical shifts and coupling constants should be referenced from the original publications by Achenbach et al. (1986) or Wandji et al. (1990).

Table 2: ^{13}C NMR Spectral Data of **Erythrinasinate B** (in CDCl_3)

Chemical Shift (δ) ppm	Assignment
[Value]	C-9' (C=O)
[Value]	C-7'
[Value]	C-8'
[Value]	C-1'
[Value]	C-2'
[Value]	C-3'
[Value]	C-4'
[Value]	C-5'
[Value]	C-6'
[Value]	OCH ₃
[Value]	OCH ₂ (octacosanol)
[Value]	(CH ₂) _n (octacosanol)
[Value]	CH ₃ (octacosanol)

Note: The exact chemical shifts should be referenced from the original publications that conducted the structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Erythrinasinate B** is expected to show characteristic absorption bands for the hydroxyl group, the aromatic ring, the ester carbonyl group, and the long aliphatic chain.

Table 3: Key IR Absorption Bands for **Erythrinasinate B**

Wavenumber (cm ⁻¹)	Functional Group Assignment
[Value]	O-H stretching (phenolic)
[Value]	C-H stretching (aromatic)
[Value]	C-H stretching (aliphatic)
[Value]	C=O stretching (ester)
[Value]	C=C stretching (aromatic and vinyl)
[Value]	C-O stretching (ester and ether)

Note: Specific absorption values should be obtained from the primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in determining its molecular weight and structure. For **Erythrinasinatate B**, high-resolution mass spectrometry (HRMS) would confirm the molecular formula.

Table 4: Mass Spectrometry Data for **Erythrinasinatate B**

m/z	Interpretation
[Value]	[M] ⁺ (Molecular ion)
[Value]	[M - C ₂₈ H ₅₇ O] ⁺ (Feruloyl cation)
[Value]	[C ₂₈ H ₅₇] ⁺ (Octacosyl cation)

Note: The exact m/z values of the molecular ion and key fragments should be referenced from the original mass spectral analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation and characterization of **Erythrinasinatate B**.

Isolation of Erythrasinate B

- Plant Material Collection and Preparation: The plant material (e.g., stem bark of *Erythrina senegalensis*) is collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane or petroleum ether, followed by dichloromethane, ethyl acetate, and methanol. **Erythrasinate B**, being relatively nonpolar, is expected to be present in the initial nonpolar extracts.
- Chromatographic Separation:
 - Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as hexane-ethyl acetate, to separate the components based on their polarity.
 - Preparative Thin-Layer Chromatography (TLC): Fractions containing **Erythrasinate B** are further purified using preparative TLC with an appropriate solvent system. The bands corresponding to the compound of interest are scraped off and the compound is eluted with a suitable solvent.
 - High-Performance Liquid Chromatography (HPLC): Final purification can be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

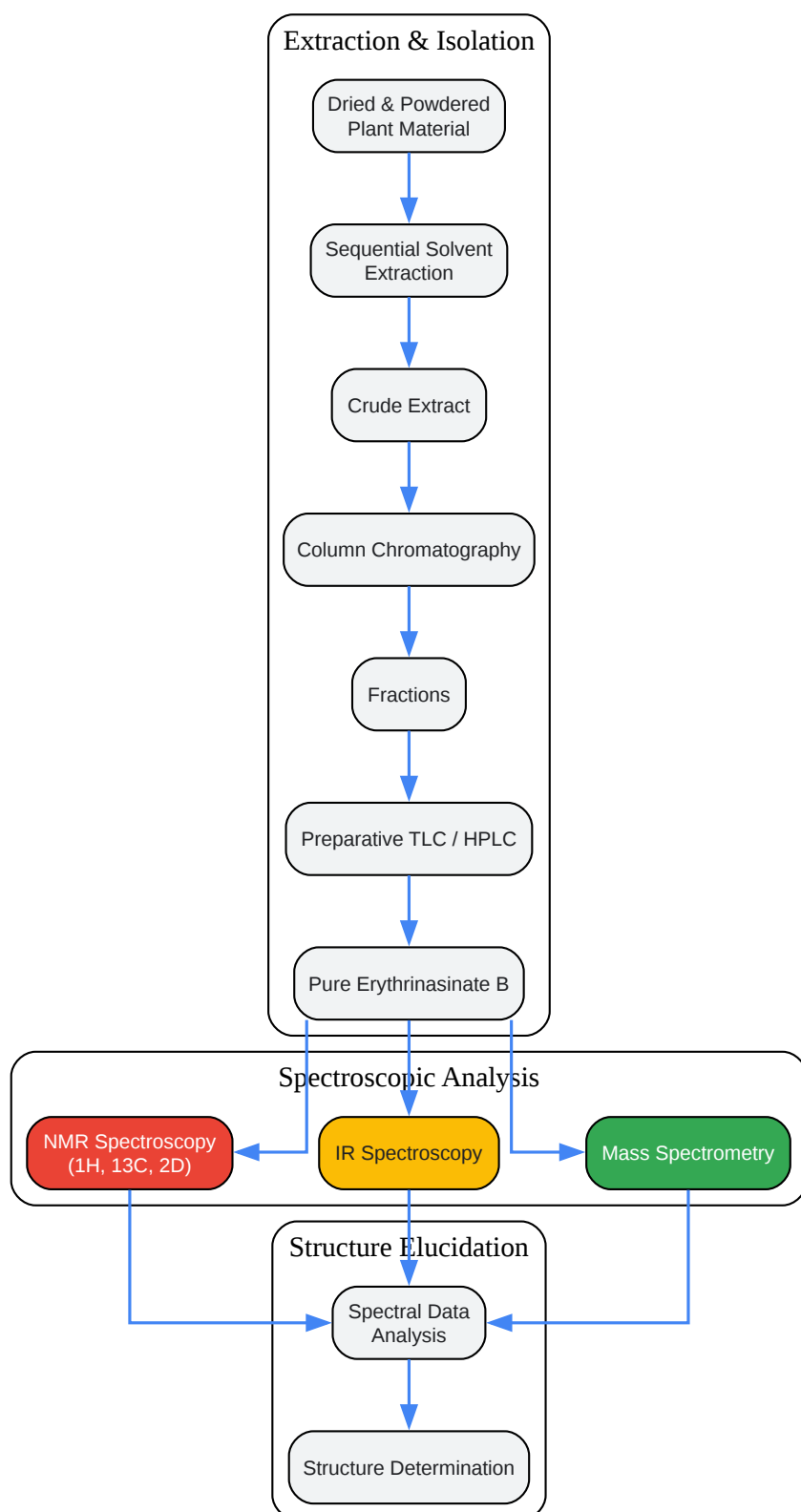
Spectroscopic Analysis

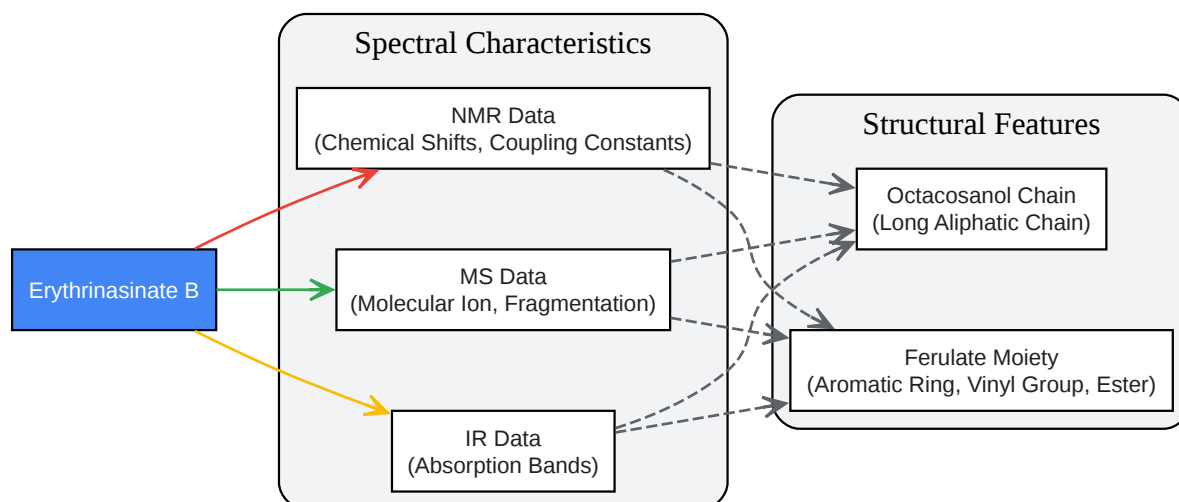
- NMR Spectroscopy:
 - A sample of pure **Erythrasinate B** is dissolved in a deuterated solvent (e.g., CDCl₃).
 - ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy:

- A small amount of the purified compound is mixed with KBr powder and pressed into a pellet.
- The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- The absorption bands are reported in wavenumbers (cm^{-1}).
- Mass Spectrometry:
 - The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
 - High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the study of **Erythrinasinate B**.





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